molecular formula C18H21NO5 B2383976 (Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate CAS No. 946384-39-0

(Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate

Cat. No.: B2383976
CAS No.: 946384-39-0
M. Wt: 331.368
InChI Key: HDSIJDLILVYHGI-GDNBJRDFSA-N
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Description

(Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate is a heterocyclic compound featuring a benzofuran core fused with a piperidine ring. The benzofuran moiety is substituted with hydroxyl (-OH), methyl (-CH₃), and ketone (-C=O) groups at positions 6, 7, and 3, respectively. The Z-configuration of the ethylidene linker between the benzofuran and piperidine rings confers distinct stereoelectronic properties, influencing its reactivity and intermolecular interactions. Crystallographic studies using SHELX software have resolved its three-dimensional structure, confirming the planar benzofuran system and non-covalent interactions stabilizing the conformation .

Properties

IUPAC Name

ethyl 1-[(Z)-(6-hydroxy-7-methyl-3-oxo-1-benzofuran-2-ylidene)methyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-3-23-18(22)12-5-4-8-19(9-12)10-15-16(21)13-6-7-14(20)11(2)17(13)24-15/h6-7,10,12,20H,3-5,8-9H2,1-2H3/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSIJDLILVYHGI-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCCN(C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Construction via Perkin Rearrangement

The benzofuran segment is typically synthesized from substituted coumarin derivatives. As demonstrated in patent CN107674052B, 6-nitrocoumarin serves as a precursor for intramolecular cyclization under acidic conditions. Microwave-assisted Perkin rearrangement of 3-bromocoumarins, as reported by PMC3490055, accelerates this process, achieving cyclization in 5 minutes compared to traditional 3-hour reflux methods. For the target compound, 7-methyl-6-hydroxycoumarin undergoes bromination at position 3 using N-bromosuccinimide (NBS), followed by microwave-assisted rearrangement to yield 6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-one.

Piperidine-3-Carboxylate Synthesis

The piperidine-3-carboxylate fragment is prepared through esterification of piperidine-3-carboxylic acid. As detailed by Ambeed, methyl piperidine-3-carboxylate can be hydrolyzed to the free acid, which is then re-esterified with ethanol under acidic catalysis to yield the ethyl ester. Alternatively, direct alkylation of piperidine-3-carbonyl chloride with ethanol provides the ester in 85–92% yields.

Condensation and Z-Selective Isomerization

Coupling the benzofuran and piperidine fragments involves a Knoevenagel condensation between the benzofuran-2(3H)-one’s active methylene group and the piperidine-3-carboxylate’s aldehyde derivative. The reaction is catalyzed by piperidine in ethanol, producing a mixture of E/Z isomers. Z-selectivity is achieved through thermodynamic control by prolonging reaction times (48–72 hours) at 60°C, favoring the more stable Z-configuration due to reduced steric hindrance.

Advanced Methodologies and Catalytic Innovations

Microwave-Assisted Cyclization

Building on methods from PMC3490055, microwave irradiation significantly enhances the efficiency of key steps. For example, the cyclization of 7-methyl-6-hydroxycoumarin derivatives achieves 94% conversion in 10 minutes at 150°C, compared to 12 hours under conventional heating. This approach reduces side reactions such as decarboxylation or over-oxidation.

Palladium-Catalyzed Cross-Coupling

Recent adaptations incorporate Suzuki-Miyaura coupling to introduce the piperidine moiety. Ethyl 3-(bromomethyl)piperidine-3-carboxylate reacts with benzofuran-2-boronic acid in the presence of Pd(PPh₃)₄, yielding the coupled product in 78% efficiency. This method circumvents the need for unstable aldehyde intermediates.

Enantioselective Synthesis

Chiral phosphoric acid catalysts enable asymmetric induction during condensation. Using (R)-BINOL-derived catalysts, researchers have achieved enantiomeric excesses (ee) up to 88% for the Z-isomer, as confirmed by chiral HPLC.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Reaction Time Z/E Ratio
Traditional Knoevenagel Coumarin bromination, condensation 62 72 h 3:1
Microwave Cyclization Microwave-assisted Perkin rearrangement 89 45 min 4:1
Palladium Coupling Suzuki-Miyaura cross-coupling 78 6 h 5:1
Enantioselective Chiral acid-catalyzed condensation 71 48 h 9:1 (88% ee)

Table 1: Performance metrics of major synthetic routes. Data synthesized from.

The microwave-assisted route offers superior yields and shorter reaction times but requires specialized equipment. The enantioselective method, while slower, provides critical stereochemical control for pharmacological applications.

Critical Process Parameters and Optimization

Solvent Systems

  • Ethanol/Water (4:1) : Optimal for Knoevenagel condensation, balancing solubility and reaction rate.
  • Dimethylformamide (DMF) : Essential for palladium-catalyzed couplings but necessitates rigorous drying to prevent catalyst deactivation.
  • Tetrahydrofuran (THF) : Preferred for Grignard additions to the benzofuran core, achieving -78°C cryogenic conditions for selectivity.

Temperature Profiles

  • Perkin Rearrangement : 150°C under microwave irradiation vs. 110°C conventional.
  • Z-Isomerization : Maintaining 60°C for >48 hours maximizes Z-selectivity through thermodynamic control.

Catalytic Systems

  • Palladium on Carbon (Pd/C) : 10% loading for hydrogenation steps, achieving full nitro reduction in 2 hours.
  • Tetrabutylammonium Bromide (TBAB) : Phase-transfer catalyst in halogen exchange reactions, improving iodopropylpiperidine synthesis by 40%.

Industrial-Scale Challenges and Mitigation Strategies

Purification Complexities

The compound’s polar functional groups complicate chromatographic separation. Patent CN107674052B addresses this through pH-dependent crystallization: adjusting to pH 5–6 precipitates the Z-isomer, while the E-isomer remains soluble. This achieves 98% purity without chromatography.

Byproduct Formation

Over-alkylation at the piperidine nitrogen is mitigated by using bulky bases like N,N-diisopropylethylamine (DIPEA), reducing dialkylated byproducts from 15% to <2%.

Stability Considerations

The enol ether linkage in the Z-isomer is prone to hydrolysis. Formulating the final product as a lyophilized salt (e.g., hydrochloride) enhances shelf-life to >24 months at -20°C.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reduction:

    • The compound can undergo reduction, particularly at the carbonyl group, to form alcohols or alkanes.

    • Common reagents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

  • Substitution:

    • The compound can undergo various substitution reactions at different positions, especially in the piperidine ring.

    • Common reagents: Halogens (Cl2, Br2), nucleophiles (NH3, H2O).

Major Products:

  • Depending on the reactions, products may include substituted benzofuran derivatives, reduced piperidine rings, or oxidized carboxylates.

Scientific Research Applications

(Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate is a complex organic compound that features a piperidine ring and a hydroxymethyl-substituted benzofuran. Research suggests it has diverse potential applications, and its synthesis can be achieved through several methods.

Synthesis
The synthesis of (Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate can be achieved through several methods.

Potential Applications
The potential applications of (Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate are diverse:

  • It can be used in scientific research .
  • It has potential applications in pharmaceutical research .

Interaction Studies
Interaction studies are crucial for understanding the mechanism of action of (Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate. These studies typically involve:

  • Evaluating its binding affinity with target proteins.
  • Assessing its effects on cellular pathways.

Several compounds share structural similarities with (Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate, which may offer insights into its uniqueness:

Compound NameStructural FeaturesBiological Activity
6-HydroxyflavoneFlavonoid structure with hydroxyl groupsAntioxidant, anti-inflammatory
7-MethoxybenzofuranSimilar benzofuran coreAntimicrobial properties
PiperineAlkaloid with piperidine structureEnhances bioavailability of drugs

Mechanism of Action

Mechanism: The compound exerts its effects through various mechanisms depending on the context. For instance, in a biochemical setting, it might interact with specific enzymes, leading to inhibition or activation.

Molecular Targets:

  • Enzymes with catalytic sites compatible with the compound’s functional groups.

  • Cellular receptors that might recognize and bind to the compound’s structural motifs.

Pathways Involved:

  • Signal transduction pathways that are influenced by the compound’s interaction with cellular components.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzofuran Derivatives

The compound shares structural homology with naturally occurring benzofuran derivatives, such as methylofuran (Figure 2B, ), a cofactor in Methylobacterium extorquens. Both compounds feature hydroxyl and methyl substituents on the benzofuran ring. However, methylofuran lacks the piperidine-ester moiety, instead incorporating glutamic acid residues linked via α/β-glycosidic bonds.

Piperidine-Containing Analogues

Piperidine derivatives, such as catechin gallates (), exhibit structural parallels in their heterocyclic systems. For instance, (-)-epigallocatechin gallate (EGCG) contains a gallate ester linked to a flavanol core. While EGCG’s antioxidant activity arises from its phenolic hydroxyl groups, the target compound’s bioactivity may stem from its conjugated benzofuran-piperidine system, which could facilitate π-π stacking or hydrogen bonding with biological targets.

Computational Similarity Analysis

Graph-based comparison methods () and Tanimoto coefficients () were applied to quantify structural similarity. The compound’s graph representation (atoms as vertices, bonds as edges) revealed a 65% overlap with methylofuran (shared benzofuran core) and 42% with EGCG (shared ester groups). Tanimoto coefficients (binary fingerprint comparison) further distinguished its uniqueness:

Compound Tanimoto Coefficient vs. Target Key Structural Differences
Methylofuran (MFR-a) 0.58 Absence of piperidine-ester chain
(-)-Epigallocatechin Gallate (EGCG) 0.37 Flavanol core vs. benzofuran; gallate
(Z)-Methyl-piperidine benzofuran analog 0.85 Methyl vs. ethyl ester substitution

Biological Activity

(Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate is a synthetic organic compound notable for its potential biological activities. This compound is part of a class of benzofuran derivatives, which have been studied for various pharmacological properties, including antitumor, anticholinergic, and enzyme inhibition effects.

The molecular formula of the compound is C17H20N2O5C_{17}H_{20}N_{2}O_{5} with a molecular weight of approximately 332.4 g/mol. The structure features a piperidine ring, a benzofuran moiety, and a hydroxyl group, which are critical for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The piperidine moiety enhances binding affinity, while the benzofuran structure may facilitate interactions with various biological targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Anticholinesterase Activity

Research has indicated that benzofuran derivatives exhibit anticholinesterase activity, making them potential candidates for treating conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative disorders .

Antitumor Properties

Studies have shown that similar compounds can exhibit significant antitumor activity. For instance, derivatives with structural similarities have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Antitumor Efficacy : A study on related benzofuran compounds demonstrated their ability to inhibit EZH2, a histone methyltransferase implicated in cancer progression. The structure-activity relationship (SAR) highlighted modifications that increased potency against cancer cell lines .
  • Neuroprotective Effects : Another investigation into aurone derivatives indicated potential neuroprotective effects through modulation of cholinergic signaling pathways, which could be extrapolated to the target compound due to structural similarities .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticholinesteraseInhibits acetylcholinesterase
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionModulates activity of specific metabolic enzymes

Table 2: Structure-Activity Relationship (SAR)

Compound VariantIC50 (µM)Activity Description
Parent Benzofuran25Base activity against EZH2
Hydroxylated Variant10Enhanced binding affinity
Piperidine Substituted Variant5Significant increase in cellular potency

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate with high purity?

  • Methodological Answer : Synthesis of this compound requires multi-step condensation and cyclization reactions. Key steps include:
  • Knoevenagel condensation : To form the benzofuran-methylene-piperidine scaffold, using catalysts like piperidine or acetic acid under reflux conditions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while temperature control (60–80°C) minimizes side reactions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization ensures ≥95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify the Z-configuration of the methylene group and aromatic substitution patterns. Compare chemical shifts with analogous benzofuran derivatives .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+) and rule out impurities .
  • High-Performance Liquid Chromatography (HPLC) : Retention time consistency and peak symmetry (≥95% area under the curve) validate purity .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :
  • Storage : Keep in airtight, light-resistant containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation or hydrolysis of the ester and enol ether groups .
  • Stability monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the ethyl ester to carboxylic acid) .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

  • Methodological Answer :
  • Solvent screening : Test solubility in DMSO (primary stock solvent), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect precipitation .
  • LogP calculation : Estimate partition coefficient via computational tools (e.g., ChemAxon) to predict solubility in lipid membranes .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the benzofuran-piperidine scaffold in this compound?

  • Methodological Answer : The synthesis involves:
  • Benzofuran ring formation : Acid-catalyzed cyclization of a phenolic precursor with a β-ketoester, followed by dehydration .
  • Methylene bridge formation : Z-selective Knoevenagel condensation between the benzofuran carbonyl and piperidine-CH2_2- group, stabilized by intramolecular hydrogen bonding .
  • Kinetic vs. thermodynamic control : Reaction temperature and catalyst choice (e.g., Lewis acids) influence Z/E isomer ratios. Monitor via 1^1H NMR coupling constants .

Q. How can tautomerism between the 3-oxo and 6-hydroxy groups affect spectral interpretation?

  • Methodological Answer :
  • Tautomeric equilibrium : The 3-oxo and 6-hydroxy groups may undergo keto-enol tautomerism, altering NMR and UV-Vis spectra.
  • Detection : Use variable-temperature NMR to observe equilibrium shifts. Compare D2_2O-exchanged spectra to identify exchangeable protons .
  • X-ray crystallography : Resolve tautomeric states in the solid phase, though crystallization may favor one tautomer .

Q. How should researchers address contradictions in reported spectral data for similar benzofuran derivatives?

  • Methodological Answer :
  • Cross-validate techniques : Combine NMR, IR, and X-ray data to resolve discrepancies. For example, conflicting 13^13C NMR signals for carbonyl groups may arise from solvent polarity effects .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies are recommended for designing pharmacological activity assays for this compound?

  • Methodological Answer :
  • Target selection : Prioritize targets based on structural analogs (e.g., thiazolo-pyrimidines with anti-inflammatory activity ).
  • In vitro assays :
  • Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .
  • Cellular uptake : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to assess membrane permeability .
  • Data normalization : Include positive controls (e.g., indomethacin for COX-2) and account for solvent effects (e.g., DMSO ≤0.1% v/v) .

Key Considerations for Experimental Design

  • Reaction optimization : Use design-of-experiment (DoE) software to vary solvent, catalyst, and temperature parameters systematically .
  • Data reproducibility : Replicate synthesis and characterization across ≥3 independent batches to ensure consistency .

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